N-ethyl-2,2,4,7-tetramethyl-1(2H)-quinolinecarboxamide
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Overview
Description
Quinoline derivatives have been extensively studied due to their broad spectrum of biological activities and applications in medicinal chemistry. Compounds similar to the one , such as various quinoline carboxamides, have demonstrated significant antibacterial potency, DNA-gyrase inhibition, and potential as topoisomerase inhibitors, underscoring their importance in drug discovery and development (Domagala et al., 1988).
Synthesis Analysis
The synthesis of quinoline derivatives typically involves multi-step reactions, including the Pfitzinger synthesis followed by modifications such as thermal decarboxylation and coupling with various amines to achieve desired substitutions (Deady et al., 1997). Efficient reagents like Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) have been utilized for synthesizing quinolines from aminoaryl ketones and carbonyl compounds under specific conditions (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).
Molecular Structure Analysis
Quinoline derivatives exhibit diverse molecular structures, often modified to enhance biological activity or specific interactions with biological targets. These modifications can include various substitutions on the quinoline nucleus, impacting the molecule's conformational dynamics and interactions (Klicnar et al., 1990).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including N-alkylation, acylation, and reactions with carbanions to form complex structures. These reactions are pivotal in modifying the quinoline core to derive compounds with desired properties and activities (Tummatorn et al., 2013).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug formulation and delivery. These properties can significantly influence the bioavailability and efficacy of the compounds (Bunce et al., 2011).
Chemical Properties Analysis
Quinoline derivatives exhibit a wide range of chemical properties, including acidity/basicity, reactivity with nucleophiles and electrophiles, and the ability to form stable complexes with metals. These chemical properties are essential for the biological activity of quinoline-based drugs and their interactions with biological targets (Matarrese et al., 2001).
properties
IUPAC Name |
N-ethyl-2,2,4,7-tetramethylquinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-6-17-15(19)18-14-9-11(2)7-8-13(14)12(3)10-16(18,4)5/h7-10H,6H2,1-5H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWAILPERVWDOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1C2=C(C=CC(=C2)C)C(=CC1(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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